

Introduction: The Value of Conformational Rigidity in Drug Design

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Compound of Interest

Compound Name: (1*R*,2*R*)-cyclopropane-1,2-dicarboxylic acid

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The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry. Constraining the conformational flexibility of a molecule can lead to significant improvements in binding affinity, selectivity, and metabolic stability.^[1] The cyclopropane ring, as the smallest cycloalkane, is an exemplary scaffold for achieving this rigidity. Its inherent strain and well-defined stereochemistry make it a powerful tool for creating analogues of bioactive molecules, locking them into a conformation that is optimal for receptor or enzyme binding.^[1]

Among cyclopropane derivatives, **(1*R*,2*R*)-cyclopropane-1,2-dicarboxylic acid** stands out. As the trans-enantiomer of 1,2-cyclopropanedicarboxylic acid, it presents its two carboxylic acid groups in a defined spatial arrangement, making it an effective mimic for various biological substrates and a versatile starting material for more complex chemical entities. Its application has been particularly notable in the development of enzyme inhibitors, where its structure can effectively probe active site topographies and mimic enzymatic transition states.^[2]

Isomeric Specificity: Identification and Nomenclature

A frequent point of confusion is the correct identification of the various stereoisomers of cyclopropane-1,2-dicarboxylic acid. The molecule exists in three distinct forms: a pair of trans enantiomers ((1*R*,2*R*) and (1*S*,2*S*)) and a cis meso compound ((1*R*,2*S*), which is achiral).

Accurate research and procurement depend on using the correct identifier for the specific isomer of interest.

Isomer	Stereochemistry	Common Name	CAS Number
(1R,2R)-cyclopropane-1,2-dicarboxylic acid	trans	(+)-trans-1,2-Cyclopropanedicarboxylic acid	Not uniquely assigned; often grouped with the racemate.
(1S,2S)-cyclopropane-1,2-dicarboxylic acid	trans	(-)-trans-1,2-Cyclopropanedicarboxylic acid	14590-54-6[3]
(±)-trans-cyclopropane-1,2-dicarboxylic acid	trans (racemate)	trans-1,2-Cyclopropanedicarboxylic acid	1489-58-3[4][5]
(1R,2S)-cyclopropane-1,2-dicarboxylic acid	cis (meso)	cis-1,2-Cyclopropanedicarboxylic acid	696-74-2[6]

Note on CAS Numbers: While the (1S,2S) enantiomer and the cis and trans racemates have distinct CAS numbers, the (1R,2R) isomer is often not assigned a unique number in major databases and may be referenced under the general or racemic trans identifier.^[7] Researchers should exercise diligence in sourcing and characterization to ensure enantiomeric purity.

Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.

Physicochemical Properties

The utility of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** is rooted in its distinct chemical and physical properties.

Property	Value	Source
Molecular Formula	C ₅ H ₆ O ₄	[7]
Molecular Weight	130.10 g/mol	[4]
Appearance	White to off-white solid	[6]
Melting Point	139-141 °C (for cis isomer)	[6]
pKa ₁	3.33	[6]
pKa ₂	6.47	[6]
Solubility	Slightly soluble in water and methanol	[6][8]

The key structural feature is the strained three-membered ring, which forces the C-C-C bond angles to ~60°. This strain influences the reactivity of adjacent bonds and fixes the orientation of the two carboxyl groups relative to each other, a critical feature for its function as a molecular scaffold.

Synthesis and Chiral Resolution

Obtaining enantiomerically pure **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** is a non-trivial synthetic challenge that typically involves two main stages: the synthesis of the racemic trans mixture and its subsequent resolution.

Synthesis of Racemic trans-1,2-Cyclopropanedicarboxylic Acid

A common laboratory-scale synthesis involves the reaction of a malonic ester derivative with a dihaloethane, followed by hydrolysis and decarboxylation.[9] More advanced methods may use catalytic cyclopropanation of alkenes.[10]

Chiral Resolution

Resolution of the racemic trans mixture is the most critical step for isolating the desired (1R,2R) enantiomer. This is typically achieved through diastereomeric salt formation or enzymatic methods.

Protocol: Resolution via Diastereomeric Salt Formation

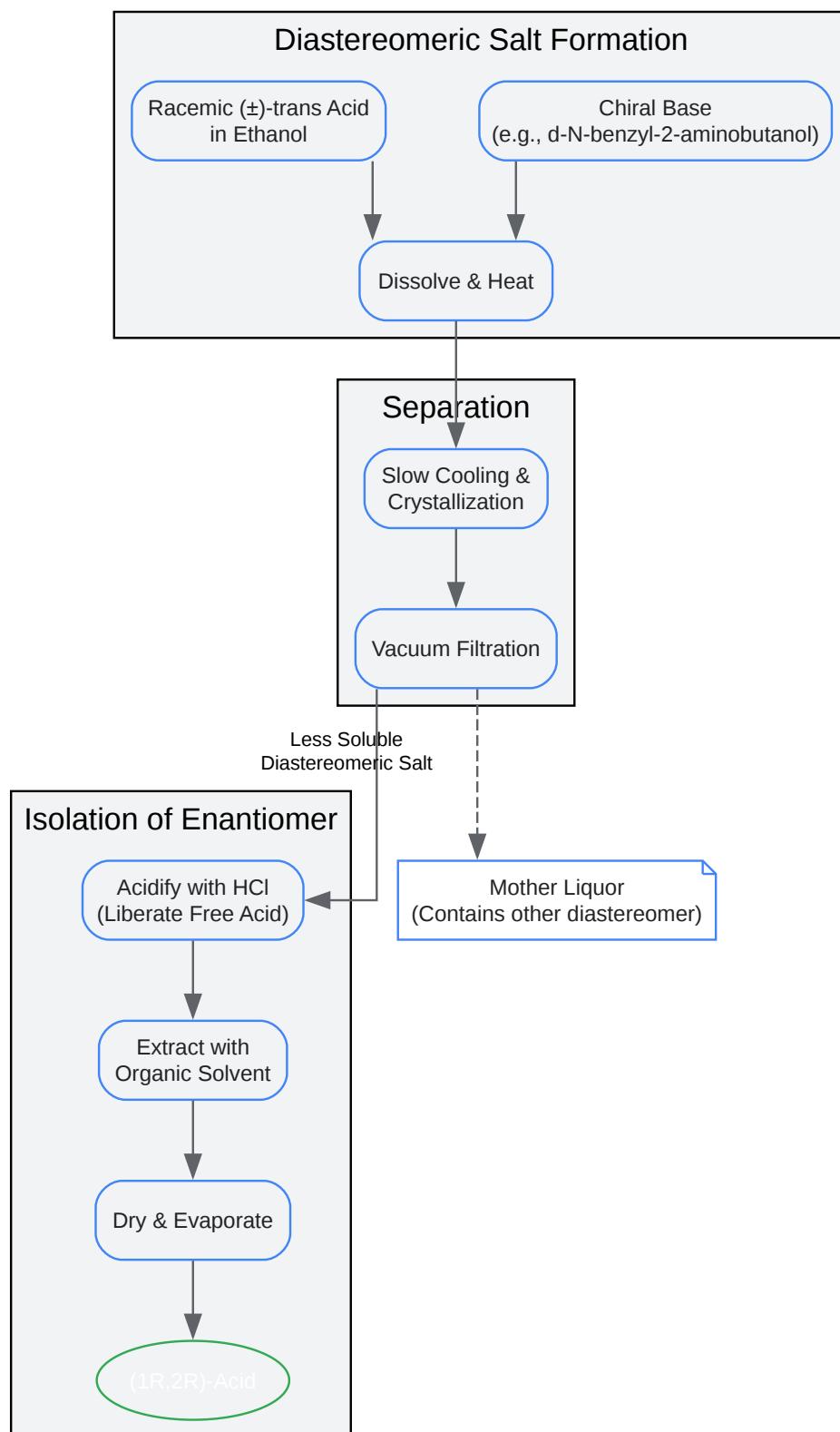
This protocol is based on the classical method of resolving a racemic acid using a chiral base. The choice of the resolving agent is critical; it must form diastereomeric salts with differing solubilities to allow for separation by fractional crystallization.

Causality: The principle behind this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard means. Diastereomers, however, have different physical properties, including solubility. By reacting the racemic acid with a single enantiomer of a chiral base (e.g., a chiral amine), two diastereomeric salts are formed: [(1R,2R)-acid • (R)-base] and [(1S,2S)-acid • (R)-base]. The difference in their crystal lattice energies leads to different solubilities, allowing one to crystallize preferentially.

Step-by-Step Methodology:

- **Salt Formation:** Dissolve racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol or an ethanol/water mixture).
- **Add Resolving Agent:** Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral resolving agent, such as d-N-benzyl-2-aminobutanol, to the solution.[11]
- **Fractional Crystallization:** Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The rate of cooling is crucial for obtaining high-purity crystals.
- **Isolation:** Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
- **Liberation of the Free Acid:** Suspend the isolated diastereomeric salt in water and acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH (e.g., pH=1).[11] This protonates the carboxylate and the chiral amine.
- **Extraction:** The free **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** can then be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.

- Purification and Verification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the final product must be verified using chiral HPLC or by measuring its optical rotation.

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Caption: Workflow for chiral resolution via diastereomeric salt formation.

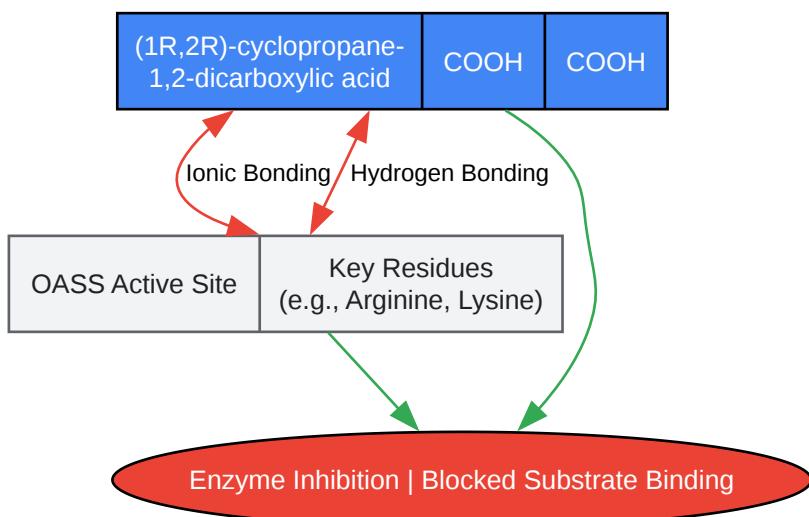
Applications in Drug Development and Research

The primary application of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** is in the design of enzyme inhibitors and receptor ligands.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

OASS is an enzyme found in bacteria and plants that catalyzes the final step in cysteine biosynthesis.[12] As this enzyme is absent in mammals, it represents a promising target for the development of novel antibiotics.[2]

Mechanism of Action: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like *Salmonella typhimurium*.[12][13] The rigid cyclopropane backbone acts as a scaffold that positions the carboxylate groups to interact with key residues in the enzyme's active site. This binding can either directly block substrate access or induce a conformational change that inactivates the enzyme. The dicarboxylic acid moiety often mimics the binding of the natural substrate, O-acetylserine.



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Caption: Schematic of inhibitor binding to the OASS active site.

Other Therapeutic Targets

The cyclopropane dicarboxylic acid scaffold has been explored for other therapeutic uses:

- 3-Methylaspartase Inhibition: As transition-state analogues.[\[2\]](#)
- Leukotriene C₄ Synthase Inhibition: For potential use in treating respiratory and inflammatory diseases.[\[14\]](#)
- Succinate Receptor Agonists: For studying metabolic signaling pathways.[\[6\]](#)

Conclusion

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is more than a simple chemical reagent; it is a precision tool for molecular design. Its value lies in the conformational rigidity imparted by the cyclopropane ring, which allows for the creation of potent and selective modulators of biological targets. A thorough understanding of its stereochemistry, synthesis, and resolution is essential for any researcher aiming to exploit its properties. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of scaffolds like **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** will undoubtedly play an increasingly crucial role in the future of drug discovery.

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